molecular formula C25H22N2O4S B2798858 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methyl-3-tosylquinolin-4-amine CAS No. 895650-04-1

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methyl-3-tosylquinolin-4-amine

Cat. No. B2798858
CAS RN: 895650-04-1
M. Wt: 446.52
InChI Key: AMDNMDDGXFJLFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methyl-3-tosylquinolin-4-amine” is a complex organic compound. It contains several functional groups, including an amine group (-NH2), a tosyl group (-SO2C6H4CH3), a quinoline group, and a dihydrobenzodioxin group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions under which the reactions are carried out .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinoline and dihydrobenzodioxin groups suggests that the compound may have a complex, multi-ring structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The amine group could participate in acid-base reactions, the tosyl group could act as a leaving group in nucleophilic substitution reactions, and the quinoline and dihydrobenzodioxin groups could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Enzyme Inhibition and Anticonvulsant Activity

A study aimed at investigating the enzyme inhibitory potential of sulfonamides containing benzodioxane and acetamide moieties revealed that these compounds exhibit substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE). Molecular docking results were consistent with the in vitro enzyme inhibition data, suggesting their potential in managing diabetes and neurodegenerative diseases M. Abbasi et al., 2019.

Antibacterial Activity

Another study explored the antibacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety. These compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, highlighting their potential as antibacterial agents M. Abbasi et al., 2016.

Potential in Drug Discovery

The synthesis of new derivatives with the specified chemical backbone has been explored for their potential as anti-inflammatory agents. One particular study synthesized a novel compound through condensation reactions, which showed good inhibition against sPLA2 enzyme compared with the standard diclofenac. This suggests its potential application in developing anti-inflammatory drugs M. Hema et al., 2020.

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. Without specific information about its biological activity, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could include exploring its potential biological activity, optimizing its synthesis, and studying its reactions with other compounds .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-16-3-7-19(8-4-16)32(28,29)24-15-26-21-9-5-17(2)13-20(21)25(24)27-18-6-10-22-23(14-18)31-12-11-30-22/h3-10,13-15H,11-12H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDNMDDGXFJLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC5=C(C=C4)OCCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methyl-3-tosylquinolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.